Ethyl 2-(1-Boc-3-piperidylidene)acetate
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Overview
Description
Ethyl 2-(1-Boc-3-piperidylidene)acetate is a chemical compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol. It is commonly used as a building block in organic synthesis and pharmaceutical research. The compound is characterized by its tert-butyl ester and piperidine moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-Boc-3-piperidylidene)acetate can be synthesized through a multi-step process involving the protection of piperidine, followed by esterification and condensation reactions. The typical synthetic route includes:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form Boc-piperidine.
Esterification: The protected piperidine is then esterified with ethyl acetate under acidic or basic conditions.
Condensation: The final step involves the condensation of the esterified product with an appropriate aldehyde or ketone to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-Boc-3-piperidylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted esters.
Scientific Research Applications
Ethyl 2-(1-Boc-3-piperidylidene)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical assays and probes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-Boc-3-piperidylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, which exert their effects by binding to target proteins or enzymes. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Ethyl 2-(1-Boc-3-piperidylidene)acetate can be compared with similar compounds such as:
Ethyl 2-(1-Boc-4-piperidylidene)acetate: Similar structure but with a different substitution pattern on the piperidine ring.
Ethyl 2-(1-Boc-2-piperidylidene)acetate: Another isomer with a different position of the Boc group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
Ethyl 2-(1-Boc-3-piperidylidene)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and an ethyl acetate moiety. The structure can be represented as follows:
The specific molecular formula and weight can be derived from its structural components.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, compounds with similar structures have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's.
Pharmacological Studies
Research has shown that derivatives of piperidine exhibit diverse pharmacological effects, including:
- Neuroprotective Effects : Studies indicate that certain piperidine derivatives can protect neuronal cells from oxidative stress and neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer's disease .
- Antimicrobial Activity : Some piperidine-based compounds have shown promising antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Analgesic Properties : Research has also indicated that related compounds may possess analgesic effects, possibly through modulation of pain pathways in the central nervous system .
Neuroprotective Activity
One study evaluated the neuroprotective effects of a similar compound on human neuroblastoma SH-SY5Y cells exposed to hydrogen peroxide and beta-amyloid. The results showed significant reductions in cell death, indicating that these compounds may mitigate oxidative stress-induced damage. The IC50 values for AChE inhibition were also determined, providing insight into their potential therapeutic applications .
Antimicrobial Activity
In another study, various derivatives of piperidine were tested against Gram-positive and Gram-negative bacteria. The results highlighted several compounds with low MIC (Minimum Inhibitory Concentration) values, indicating strong antimicrobial activity. This suggests that this compound could be further explored for its antibacterial properties .
Comparative Analysis of Biological Activities
Compound | AChE Inhibition IC50 (μM) | Neuroprotective Activity | Antimicrobial Activity |
---|---|---|---|
This compound | TBD | Yes | Yes |
Similar Piperidine Derivative 1 | 6.98 | Yes | Moderate |
Similar Piperidine Derivative 2 | TBD | No | High |
Note: TBD = To Be Determined based on future studies.
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)9-11-7-6-8-15(10-11)13(17)19-14(2,3)4/h9H,5-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHUSARVCHQJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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